3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound that features a phenol group, a pyrazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common route includes the alkylation of a pyrazole derivative with an appropriate alkyl halide, followed by the introduction of the phenol group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Diethyl malonate
- 2-fluorodeschloroketamine
Uniqueness
Compared to similar compounds, 3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol stands out due to its unique combination of a phenol group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-13(6-7-16-17)10-15-9-12-4-3-5-14(18)8-12/h3-8,11,15,18H,9-10H2,1-2H3 |
InChI Key |
VKNBXSFFPKFPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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